MC-4R Agonist 1
CAS No.:
Cat. No.: VC16502022
Molecular Formula: C30H38ClF2N3O2
Molecular Weight: 546.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H38ClF2N3O2 |
|---|---|
| Molecular Weight | 546.1 g/mol |
| IUPAC Name | N-[1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide |
| Standard InChI | InChI=1S/C30H38ClF2N3O2/c1-18(34-19(2)37)25-14-21(31)6-8-23(25)20-10-12-35(13-11-20)29(38)27-17-36(30(3,4)5)16-26(27)24-9-7-22(32)15-28(24)33/h6-9,14-15,18,20,26-27H,10-13,16-17H2,1-5H3,(H,34,37)/t18?,26-,27+/m0/s1 |
| Standard InChI Key | ZCWVNCMFYHPHCX-TZFXDJNOSA-N |
| Isomeric SMILES | CC(C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C |
| Canonical SMILES | CC(C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C |
Introduction
Structural and Mechanistic Insights into MC4R Agonist 1
Molecular Architecture of MC4R and Ligand Binding
The MC4R is a class A G-protein-coupled receptor (GPCR) that binds endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) and synthetic ligands such as setmelanotide. A landmark study resolved the active-state MC4R structure at 3.4 Å resolution using a conformation-selective nanobody (pN162) stabilized in a chimeric MC4R-β2AR construct . The structure revealed that pN162 binds deeply within the orthosteric pocket, engaging transmembrane helices 3, 5, 6, and 7 through hydrophobic and polar interactions . This binding mode stabilizes the receptor’s active conformation, enabling potent and selective agonism distinct from peptide ligands like setmelanotide, which exhibit promiscuity across melanocortin receptor subtypes .
Allosteric Modulation and Mutant Rescue
Setmelanotide (RM-493), a cyclic peptide agonist, demonstrates a 20-fold higher potency than endogenous α-MSH in activating MC4R mutants associated with genetic obesity . Homology modeling and docking studies suggest that setmelanotide interacts with both orthosteric and allosteric sites, including extracellular loops 2 and 3, to stabilize active-state conformations even in receptors with loss-of-function mutations . For example, in mutants like Ser127Leu and Arg165Trp, setmelanotide’s rigid cyclic structure facilitates interactions with conserved residues (e.g., Asp126 and Asn123) that restore downstream signaling .
Clinical Efficacy of MC4R Agonist 1 in Obesity Management
Phase 2 Co-Administration Trial with GLP-1/GIP Therapy
A 2025 Phase 2 study evaluated the co-administration of MC4R agonist bremelanotide (1.25 mg daily) with tirzepatide (2.5 mg weekly), a GLP-1/GIP receptor agonist, in 113 patients with obesity . After 8 weeks, the co-administration group achieved a 4.4% weight reduction compared to 1.6% with tirzepatide alone (p < 0.0001) . Notably, 40% of patients in the combination group reached ≥5% weight loss versus 13% in the monotherapy group (p < 0.05) .
Table 1: Weight Loss Outcomes in Phase 2 Co-Administration Study
| Endpoint | Co-Administration Group (%) | Tirzepatide Alone (%) | p-Value |
|---|---|---|---|
| ≥5% Weight Loss | 40 | 13 | <0.05 |
| ≥6% Weight Loss | 27 | 13 | <0.05 |
| ≥7% Weight Loss | 19 | 0 | <0.1 |
Mitigation of Weight Regain
Comparative Analysis with Existing Therapies
Advantages Over GLP-1 Receptor Agonists
While GLP-1 agonists like semaglutide achieve 15–20% weight loss, 67% of patients discontinue treatment due to gastrointestinal side effects or cost . MC4R agonists target a distinct pathway—enhancing satiety signals rather than delaying gastric emptying—offering a complementary mechanism with potential synergistic effects .
Selectivity Versus Peptide Agonists
Traditional peptide agonists (e.g., setmelanotide) activate MC1R and MC3R, leading to hyperpigmentation and cardiovascular effects . Nanobodies like pN162 and MC1R-sparing agents (RM-718) exhibit >100-fold selectivity for MC4R, reducing off-target risks .
Future Directions and Clinical Implications
Hypothalamic Obesity and Genetic Disorders
MC4R agonists are being explored for hypothalamic obesity, Prader-Willi syndrome, and monogenic MC4R deficiencies . Rhythm Pharmaceuticals plans to initiate trials in hypothalamic obesity cohorts in 2025, leveraging RM-718’s CNS penetration to address hyperphagia .
Personalized Combination Therapies
The synergy between MC4R agonists and GLP-1/GIP therapies suggests that tailored regimens could optimize weight loss while minimizing side effects . Upcoming Phase 3 trials will evaluate long-term safety and efficacy in diverse populations .
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